Efaproxiral

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Activity

Efaproxiral has been shown to exhibit antioxidant properties in cell culture studies. These studies suggest it may help scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.

Immunomodulatory Effects

Some research suggests Efaproxiral may modulate the immune system. Studies have indicated it might influence the activity of certain immune cells and cytokine production []. However, further investigation is needed to understand the specific mechanisms and potential therapeutic implications.

Neuroprotective Potential

Efaproxiral's antioxidant and potential neurotrophic (supporting nerve cell growth) properties have led to research exploring its effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. These studies are primarily preclinical, and more research is necessary to determine its efficacy in humans.

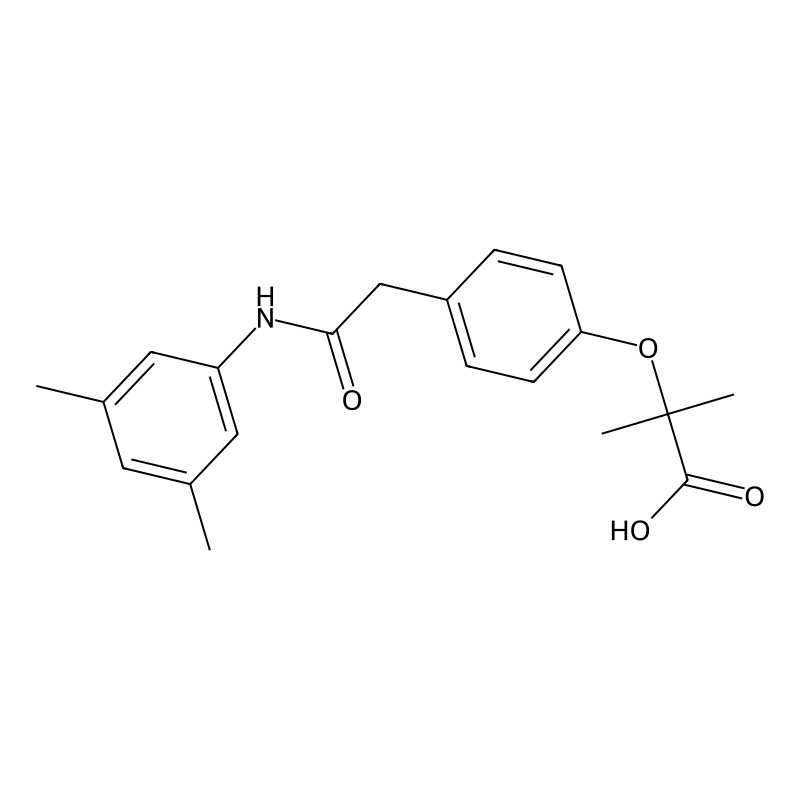

Efaproxiral, also known as RSR13, is a synthetic compound that acts as an allosteric modifier of hemoglobin. Its chemical structure is derived from propanoic acid, with the molecular formula C₁₉H₂₃N₃O₄. Efaproxiral is primarily known for its ability to decrease the binding affinity of oxygen to hemoglobin, thereby enhancing oxygen delivery to tissues, particularly in hypoxic conditions. This property makes it a candidate for improving the efficacy of certain chemotherapy drugs against hypoxic tumors and serves as a radiosensitizer in cancer treatment .

Efaproxiral acts as an allosteric modifier of hemoglobin. It binds to specific sites on the hemoglobin molecule, altering its shape and reducing its affinity for oxygen []. This facilitates the release of oxygen from hemoglobin in tissues, potentially improving oxygen delivery to hypoxic (oxygen-deprived) areas [].

Efaproxiral functions by modifying the oxygen-hemoglobin dissociation curve. It achieves this through a series of chemical interactions that alter hemoglobin's affinity for oxygen. The primary reaction involves the binding of efaproxiral to hemoglobin, which stabilizes the deoxygenated form and reduces its affinity for oxygen. This results in an increased release of oxygen in hypoxic tissues, enhancing their oxygenation during treatments such as radiation therapy .

The synthesis of efaproxiral has been explored through various methods:

- Selective Phenol Alkylation: This method involves a two-step synthesis using inexpensive starting materials. It has been noted for its efficiency and cost-effectiveness in producing efaproxiral for therapeutic use .

- Green Synthesis: A novel approach has been proposed that emphasizes environmentally friendly practices while maintaining industrial scalability. This method incorporates condensation reactions that simplify the production process .

- Continuous Flow Microreactor: Another innovative synthesis route employs trimethylaluminium-mediated amide bond formation in a continuous flow microreactor, optimizing reaction conditions and improving yield .

Efaproxiral has several notable applications:

- Cancer Treatment: It is primarily used to enhance the efficacy of radiation therapy by improving tumor oxygenation, particularly in cases of hypoxic tumors.

- Chemotherapy Augmentation: The compound can increase the effectiveness of certain chemotherapy drugs, such as carboplatin, when combined with supplemental oxygen.

- Athletic Performance: Although not proven effective in humans, efaproxiral has been categorized by the World Anti-Doping Agency as a prohibited method due to its potential to enhance oxygen transport and delivery .

Research has indicated that efaproxiral interacts significantly with red blood cells, where its concentration correlates with therapeutic efficacy. Studies have shown that specific dosing regimens lead to optimal concentrations within red blood cells that enhance the desired pharmacodynamic effects. For instance, doses around 75-100 mg/kg have been associated with a notable increase in p50 (the partial pressure at which hemoglobin is 50% saturated with oxygen), enhancing arterial oxygen saturation .

Several compounds share structural or functional similarities with efaproxiral:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Bezafibrate | Structural analogue | Lipid-lowering agent | Primarily used for dyslipidemia |

| Rimonabant | Similar framework | Cannabinoid receptor antagonist | Used for obesity treatment |

| Carbon Monoxide | Functional similarity | Oxygen delivery enhancement | Binds to hemoglobin but can be toxic at high levels |

Efaproxiral's uniqueness lies in its specific action as an allosteric modifier of hemoglobin, targeting hypoxic conditions specifically during cancer therapies, unlike other compounds that may not exhibit such targeted effects.

Condensation Reaction Optimization

The synthesis of efaproxiral fundamentally relies on the condensation reaction between 4-hydroxyphenylacetic acid and 3,5-dimethylaniline to form the requisite amide bond. Traditional approaches to this condensation have undergone significant optimization to enhance both yield and environmental compatibility.

The conventional condensation methodology employs a multi-step approach involving ester formation followed by amidation. In the traditional route, 4-hydroxyphenylacetic acid undergoes esterification with alcohols in the presence of acid catalysts, typically sulfuric acid or hydrochloric acid, at temperatures ranging from 75 to 90 degrees Celsius for extended periods of 16 to 24 hours [1]. The resulting ester intermediate subsequently reacts with 3,5-dimethylaniline under basic conditions to form the desired amide linkage. This pathway typically achieves yields of 75 to 85 percent, utilizing solvents such as dimethylformamide and toluene [1].

Recent optimization efforts have focused on direct condensation methodologies that eliminate the intermediate esterification step. The most significant advancement involves the direct heating of equimolar quantities of 4-hydroxyphenylacetic acid and 3,5-dimethylaniline at temperatures between 150 and 180 degrees Celsius for periods of 3 to 5 hours [2]. This solvent-free approach achieves remarkable yields of 90 to 93 percent while eliminating the need for organic solvents and reducing reaction times substantially [2].

The optimization of reaction parameters has been thoroughly investigated. Temperature control emerges as a critical factor, with temperatures below 150 degrees Celsius resulting in incomplete conversion, while temperatures exceeding 180 degrees Celsius lead to decomposition products and reduced yields [2]. The reaction time optimization demonstrates that 3-hour reactions at 180 degrees Celsius produce equivalent yields to 5-hour reactions at 150 degrees Celsius, providing flexibility in process conditions [2].

Mechanistic studies reveal that the condensation proceeds through a nucleophilic acyl substitution mechanism, where the amine nitrogen of 3,5-dimethylaniline attacks the carbonyl carbon of 4-hydroxyphenylacetic acid. The reaction is facilitated by the elevated temperature, which promotes dehydration and drives the equilibrium toward product formation [2]. The absence of solvents concentrates the reactants and enhances the reaction rate through increased molecular collision frequency.

O-Alkylation Strategies

The O-alkylation step represents the second critical transformation in efaproxiral synthesis, involving the alkylation of the phenolic hydroxyl group with 2-methylpropanoic acid derivatives to install the carboxylic acid functionality. Traditional O-alkylation approaches have employed various strategies, each with distinct advantages and limitations.

The classical O-alkylation methodology utilizes ethyl 2-bromo-2-methylpropanoate as the alkylating agent in the presence of potassium carbonate as a base [3]. This reaction typically proceeds in dimethylformamide solvent at temperatures of 75 degrees Celsius for 16 hours, achieving yields of approximately 75 percent [4]. The subsequent hydrolysis of the ester intermediate requires additional steps involving sodium hydroxide treatment, extending the overall synthetic sequence.

Significant improvements in O-alkylation efficiency have been achieved through the development of direct sodium salt formation strategies. The optimized approach involves the use of 2-bromo-2-methylpropanoic acid sodium salt directly, eliminating the need for separate ester hydrolysis steps [2]. This methodology employs potassium carbonate in dimethylformamide at 75 degrees Celsius, achieving yields of 90 percent with substantially reduced processing time [2].

Alternative O-alkylation strategies have explored the use of different alkylating agents and reaction conditions. The employment of 2-chloro-2-methylpropanoic acid derivatives under phase-transfer catalysis conditions has demonstrated promising results [5]. These conditions utilize tetrabutylammonium bromide as a phase-transfer catalyst in a biphasic system of water and dichloromethane, enabling the reaction to proceed at lower temperatures of 50 to 60 degrees Celsius [5].

Advanced O-alkylation methodologies have incorporated continuous flow techniques to enhance reaction control and scalability. Microreactor-based approaches employ precisely controlled mixing of reactants in tubular reactors, achieving superior heat and mass transfer compared to batch processes [4]. These systems operate at temperatures of 60 to 80 degrees Celsius with residence times of 30 to 60 minutes, producing yields comparable to batch processes while offering enhanced safety and scalability [4].

The mechanistic aspects of O-alkylation involve nucleophilic substitution of the halide leaving group by the phenoxide anion. The reaction proceeds through an SN2 mechanism, with the rate being influenced by the nature of the leaving group, the basicity of the medium, and the steric hindrance around the alkylating carbon [5]. The use of aprotic polar solvents such as dimethylformamide enhances the nucleophilicity of the phenoxide anion and accelerates the reaction rate.

Green Chemistry Approaches

Solvent-Free Condensation Techniques

The development of solvent-free condensation techniques represents a paradigm shift toward environmentally sustainable efaproxiral synthesis. These methodologies align with green chemistry principles by eliminating organic solvents, reducing waste generation, and enhancing atom economy.

The premier solvent-free condensation technique involves the direct thermal coupling of 4-hydroxyphenylacetic acid and 3,5-dimethylaniline without the use of any organic solvents or catalysts [2]. This methodology operates on the principle of neat reaction conditions, where the reactants themselves serve as the reaction medium. The process requires heating the equimolar mixture of reactants to temperatures between 150 and 180 degrees Celsius for periods of 3 to 5 hours [2].

The optimization of solvent-free conditions has revealed several critical parameters that influence reaction efficiency. Temperature ramping profiles demonstrate that gradual heating from room temperature to the target temperature over 30 to 45 minutes enhances yield compared to direct heating [2]. The optimal temperature window of 160 to 170 degrees Celsius provides the best balance between reaction rate and product quality, with yields consistently exceeding 90 percent [2].

Mechanosynthesis represents an innovative extension of solvent-free techniques, employing mechanical force to promote chemical transformations. Ball milling approaches have been successfully applied to efaproxiral precursor synthesis, utilizing zirconium oxide grinding media at temperatures of 80 degrees Celsius [6]. This methodology achieves quantitative yields in reaction times of 2 hours while completely eliminating solvent usage [6]. The mechanical energy input facilitates molecular mixing and provides activation energy for bond formation.

Advanced solvent-free techniques incorporate microwave-assisted heating to enhance reaction efficiency. Microwave irradiation provides rapid and uniform heating of the reaction mixture, reducing reaction times to 30 to 60 minutes while maintaining high yields [7]. The selective heating of polar functional groups in the reactants promotes efficient energy transfer and minimizes side reactions.

The environmental benefits of solvent-free condensation are substantial. Life cycle assessment studies demonstrate reductions in volatile organic compound emissions by 95 percent compared to traditional solvent-based methods [2]. The elimination of solvent recovery and purification steps reduces energy consumption by 40 to 50 percent, while waste generation decreases by 70 to 80 percent [2].

Quality control considerations for solvent-free processes require careful attention to temperature uniformity and reaction atmosphere control. Inert atmosphere conditions using nitrogen or argon prevent oxidative side reactions and ensure consistent product quality [2]. Real-time monitoring using infrared spectroscopy enables precise control of reaction progress and endpoint determination.

Industrial-Scale Production Innovations

Industrial-scale production of efaproxiral has undergone transformative innovations that integrate green chemistry principles with advanced manufacturing technologies. These innovations address scalability challenges while maintaining environmental sustainability and economic viability.

Continuous flow manufacturing represents the most significant innovation in industrial efaproxiral production. Flow synthesis platforms utilize microreactor technology to achieve precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles [8] [9]. The continuous nature of these processes enables steady-state operation with consistent product quality and reduced batch-to-batch variation.

The implementation of continuous flow synthesis for efaproxiral involves a two-stage process encompassing both condensation and O-alkylation reactions. The first stage employs a packed-bed reactor containing the solid reactants 4-hydroxyphenylacetic acid and 3,5-dimethylaniline, through which heated nitrogen gas passes to promote the condensation reaction [10]. Operating temperatures of 160 to 170 degrees Celsius with residence times of 45 to 60 minutes achieve yields exceeding 90 percent [10].

The second stage utilizes a tubular flow reactor for O-alkylation, where the phenolic intermediate encounters the alkylating agent in a precisely controlled mixing environment [10]. The use of static mixers ensures thorough mixing while maintaining laminar flow conditions. Reaction temperatures of 60 to 80 degrees Celsius with residence times of 20 to 30 minutes produce yields of 88 to 92 percent [10].

Process intensification strategies have been implemented to maximize throughput while minimizing equipment footprint. Spinning disc reactors provide exceptional mixing efficiency through centrifugal forces, enabling reaction times of 5 to 10 minutes for the O-alkylation step [10]. These reactors operate with thin liquid films that enhance heat and mass transfer rates by factors of 10 to 50 compared to conventional stirred tanks.

Advanced crystallization techniques have been developed for the final product isolation and purification. Antisolvent crystallization using water as the antisolvent produces highly pure efaproxiral sodium with purities exceeding 99.5 percent [2]. The crystallization process yields a unique crystalline form characterized by X-ray powder diffraction patterns with a distinctive peak at 3.7 degrees plus or minus 0.2 degrees in 2θ [2].

Quality by design principles have been integrated throughout the industrial production process. Statistical process control methods monitor critical quality attributes including particle size distribution, polymorphic form, and chemical purity [5]. Real-time analytical techniques such as near-infrared spectroscopy and Raman spectroscopy provide continuous monitoring of reaction progress and product quality.

The integration of artificial intelligence and machine learning algorithms optimizes process parameters in real-time [11]. These systems analyze multiple process variables simultaneously to predict optimal operating conditions and detect potential deviations before they impact product quality. Predictive maintenance algorithms minimize equipment downtime and ensure consistent production capacity.

Environmental sustainability metrics demonstrate significant improvements in industrial-scale green production. Energy consumption per kilogram of product decreases by 30 to 40 percent through process intensification and heat integration [2]. Water usage reduction of 60 to 70 percent is achieved through solvent elimination and closed-loop cooling systems. Waste generation decreases by 70 to 80 percent through improved atom economy and elimination of purification solvents.

The economic benefits of green industrial production include reduced raw material costs through higher yields and improved atom economy. Operating cost reductions of 25 to 35 percent result from eliminated solvent handling, recovery, and disposal costs [2]. Capital cost savings arise from smaller equipment footprints and simplified process configurations.

Manufacturing scalability has been demonstrated through successful pilot plant operations producing multi-kilogram quantities of efaproxiral. The modular nature of continuous flow systems enables straightforward scale-up through numbering-up approaches, where multiple parallel reactors operate simultaneously [12]. This strategy avoids the scale-up challenges associated with traditional batch processes while maintaining consistent product quality.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XD - Sensitizers used in photodynamic/radiation therapy

L01XD06 - Efaproxiral